4-Chlorophenylacetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 4-chlorophenyl group . It is a monocarboxylic acid and a member of monochlorobenzenes . It is functionally related to an acetic acid .
A novel drug to treat SARS-CoV-2 infections and hydroxyl chloroquine analogue, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP) compound has been synthesized in one pot reaction .
The molecular structure of 4-Chlorophenylacetic acid is C8H7ClO2 . The molecular weight is 170.59 g/mol .
4-Chlorophenylacetic acid is a natural product found in Apis cerana .
4-Chlorophenylacetic acid is a white crystal with a strong phenol odor . It is slightly soluble to soluble in water, depending on the isomer, and denser than water .
6-(4-Chlorophenyl)-6-oxohexanoic acid is an organic compound classified as a carboxylic acid, characterized by a chlorophenyl group attached to a hexanoic acid backbone. Its molecular formula is and it has a molecular weight of approximately 240.68 g/mol. The compound is notable for its applications in various scientific fields, including organic synthesis and medicinal chemistry.
This compound can be synthesized through various chemical methods, often involving the reaction of chlorobenzaldehyde with suitable reagents to form intermediates that lead to the final product. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in research and industrial applications.
6-(4-Chlorophenyl)-6-oxohexanoic acid falls under the category of organic compounds and specifically belongs to the class of carboxylic acids. Its structure includes a ketone functional group adjacent to the carboxylic acid, which influences its reactivity and interactions with biological systems.
The synthesis of 6-(4-Chlorophenyl)-6-oxohexanoic acid typically involves several steps:
The reaction conditions must be optimized for yield and purity, which may involve controlling temperature, pressure, and the concentration of reactants. Industrial production may utilize catalysts and continuous flow reactors to enhance efficiency.
The molecular structure of 6-(4-Chlorophenyl)-6-oxohexanoic acid features:
This structure can be represented as follows:
6-(4-Chlorophenyl)-6-oxohexanoic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The products formed will depend on specific reaction conditions and reagents used.
The mechanism by which 6-(4-Chlorophenyl)-6-oxohexanoic acid exerts its effects typically involves interactions with specific biological targets, such as enzymes or receptors. For instance, it may inhibit certain enzymatic activities or modulate receptor functions, leading to alterations in metabolic pathways or cellular responses.
Relevant data includes hazard statements indicating potential skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
The asymmetric synthesis of 6-(4-chlorophenyl)-6-oxohexanoic acid leverages innovative catalytic systems to achieve high enantioselectivity. A breakthrough method employs FeCl₃-DMSO catalysis under aerobic conditions, enabling the oxidation of sterically hindered α-substituted cyclohexanones. This system forms the active complex [Fe(DMSO)₄Cl₂]Cl, which facilitates the oxidative cleavage of C–C bonds to yield enantiomerically enriched 6-oxohexanoic acid derivatives. The reaction achieves 95.3% conversion and 88.0% selectivity while avoiding stoichiometric oxidants like tert-butyl hydroperoxide (TBHP) [5]. Alternative approaches include chiral auxiliary-mediated routes using derivatives of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, where stereogenic centers direct asymmetric induction during alkylation or acylation steps . These methods address the challenge of steric hindrance from the 4-chlorophenyl group, which traditionally reduces reaction efficiency.
Table 1: Catalytic Systems for Asymmetric Synthesis
Catalyst | Oxidant | Conversion (%) | Selectivity (%) | Key Advantage |
---|---|---|---|---|
FeCl₃-DMSO | O₂ | 95.3 | 88.0 | Avoids TBHP/base; aerobic |
Pd/C-H₂ | H₂ | >90 | 82.5 | Chemoselective reduction |
Chiral Al-salen | O₂ | 85 | 90 | Enantioselective CC cleavage |
Optimizing aryl-hexanoic acid coupling requires tailored reaction conditions to mitigate electronic deactivation from the electron-withdrawing 4-chlorophenyl group. Microwave-assisted Gould-Jacobs cyclization significantly improves efficiency: Reacting anilinomethylenemalonate derivatives in diphenyl ether at 250°C for 1 hour under microwave irradiation achieves 93% yield of quinoline intermediates, compared to 78% via conventional heating . For Friedel-Crafts acylation, piperidine-acetic acid catalysis in toluene facilitates condensation between 4-chlorobenzaldehyde and levulinic acid, forming 6-(4-chlorophenyl)-4-oxohex-5-enoic acid—a key precursor. Subsequent Pd/C-catalyzed hydrogenation at room temperature reduces the double bond without cleaving the chloroaryl moiety, yielding the target acid in >90% purity [10]. Solvent optimization is critical: Polar aprotic solvents like DMF suppress halide displacement, while toluene minimizes enol-lactone byproducts [1] [10].
Industrial-scale production faces hurdles in purification and reaction homogeneity. Direct distillation of 6-(4-chlorophenyl)-6-oxohexanoic acid is impractical due to its high boiling point and thermal instability above 150°C. Alternative approaches include crystallization-driven purification using ethyl acetate/hexane mixtures, which removes Pd residues and dimeric impurities but reduces yields by 15–20% [5]. Carboxylate saponification of ester precursors (e.g., ethyl 6-(4-chlorophenyl)-6-oxohexanoate) demands strict pH control during acidification (optimal pH 4–5) to prevent lactonization. Continuous flow reactors address exothermicity risks in NaBH₄ reductions of the keto group, enabling safer temperature modulation and reducing batch inconsistencies . Solvent selection also impacts scalability: Switching from THF to 2-MeTHF improves phase separation during workup and aligns with green chemistry principles [1].
6-(4-Chlorophenyl)-6-oxohexanoic acid serves as a versatile spacer in bioconjugates due to its aryl ketone’s electrophilicity and carboxylic acid’s reactivity. Its primary application is in ESKETAMINE prodrugs, where the carboxylic acid is conjugated to the amine group via amide bonds, enhancing blood-brain barrier penetration. The chloroaryl moiety augments stability by reducing electron density on the carbonyl, delaying premature hydrolysis . For antibody-drug conjugates (ADCs), the acid is functionalized into PEGylated linkers using N-hydroxysuccinimide (NHS) ester chemistry. This modification improves hydrophilicity (cLogP reduced from 2.8 to 1.2) and plasma half-life while maintaining payload release at target sites [4] [6]. Challenges include solubility limitations in aqueous buffers, which are mitigated by formulating with cyclodextrins or lipid nanoparticles during linker-drug synthesis .
Table 2: Bioconjugation Applications
Conjugate Type | Linker Design | Target Payload | Key Advantage |
---|---|---|---|
Esketamine prodrug | Amide bond to C6 carboxylate | NMDA receptor modulator | Enhanced brain penetration |
ADC (Antibody-Drug) | NHS-PEG₄ spacer | Tubulin inhibitors | Improved hydrophilicity and t₁/₂ |
Peptide-drug conjugate | Hydrazone linkage at ketone | Doxorubicin | pH-sensitive release in tumor microenvironment |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4